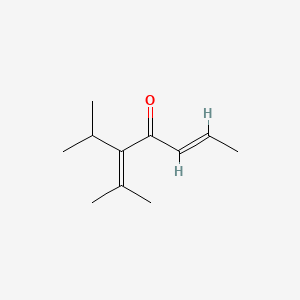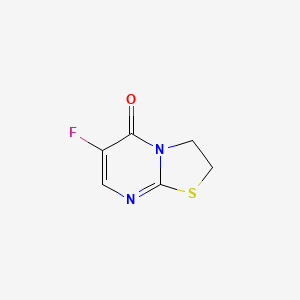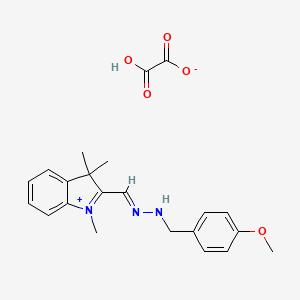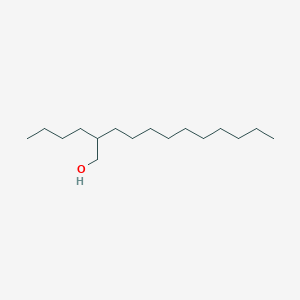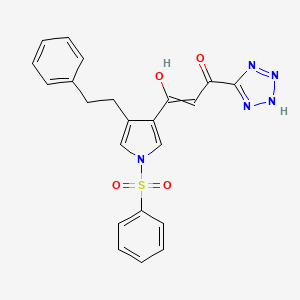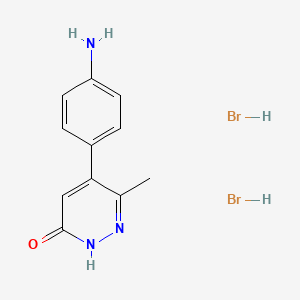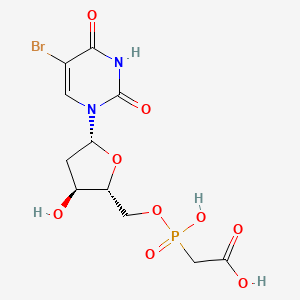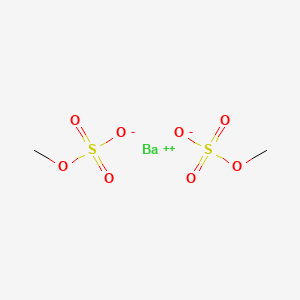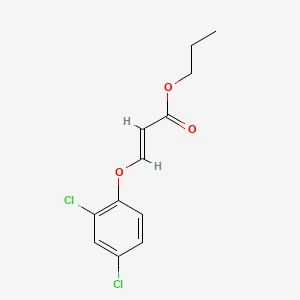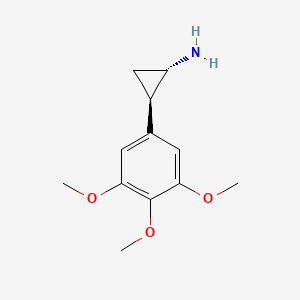
Trimethoxytranylcypromine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the methylation of tranylcypromine using methanol and a suitable catalyst under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of trimethoxytranylcypromine can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and removal of products, maintaining optimal reaction conditions throughout the process .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethoxytranylcypromine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, acids, secondary amines, and substituted compounds .
Applications De Recherche Scientifique
Trimethoxytranylcypromine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for mood disorders and other neurological conditions.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
Trimethoxytranylcypromine exerts its effects by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine . By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression . The molecular targets include MAO-A and MAO-B isoforms, and the pathways involved are related to neurotransmitter metabolism and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tranylcypromine: The parent compound, used as an antidepressant.
Phenelzine: Another MAOI with similar therapeutic effects.
Isocarboxazid: A hydrazine derivative MAOI used in the treatment of depression.
Uniqueness
Trimethoxytranylcypromine is unique due to the presence of methoxy groups, which enhance its chemical stability and potential therapeutic effects. The methoxy groups also provide additional sites for chemical modification, allowing for the development of new derivatives with improved properties .
Propriétés
Numéro CAS |
20186-45-2 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
(1S,2R)-2-(3,4,5-trimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-4-7(8-6-9(8)13)5-11(15-2)12(10)16-3/h4-5,8-9H,6,13H2,1-3H3/t8-,9+/m1/s1 |
Clé InChI |
HNYWYOQSLRJIMG-BDAKNGLRSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@H]2C[C@@H]2N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


